molecular formula C11H11NO3 B2530994 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid CAS No. 1505799-89-2

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid

Cat. No.: B2530994
CAS No.: 1505799-89-2
M. Wt: 205.213
InChI Key: PRSXCRKMKLQRGQ-UHFFFAOYSA-N
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Safety and Hazards

The safety information for “3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzoxazole derivatives, such as “3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid”, have been studied for their wide spectrum of pharmacological activities . There is current interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases . This suggests potential future directions for research involving “this compound” and similar compounds.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid typically involves the condensation of 2-methyl-1,3-benzoxazole with propanoic acid under specific reaction conditions. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes or ketones to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as a metal catalyst or an ionic liquid catalyst, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the benzoxazole ring .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-12-11-8(5-6-10(13)14)3-2-4-9(11)15-7/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSXCRKMKLQRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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